molecular formula C9H7FO3S B2360511 2H-Chromene-3-sulfonyl fluoride CAS No. 2137568-29-5

2H-Chromene-3-sulfonyl fluoride

Cat. No.: B2360511
CAS No.: 2137568-29-5
M. Wt: 214.21
InChI Key: ICHLMSUUOCUZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Chromene-3-sulfonyl fluoride is a chemical building block that integrates the privileged 2H-chromene scaffold with a sulfonyl fluoride group. The 2H-chromene core is a common structural motif in numerous compounds with documented biological activities, including antimicrobial, anti-HIV, and anti-cancer properties . The incorporation of the sulfonyl fluoride group is of significant interest in modern synthetic and chemical biology contexts, particularly under the framework of Sulfur Fluoride Exchange (SuFEx), which is a next-generation click chemistry reaction . This compound serves as a versatile intermediate for constructing more complex molecules. Sulfonyl fluorides are generally more stable and resistant to hydrolysis than their chloride counterparts, making them valuable for various applications. In medicinal chemistry, related sulfonyl-substituted chromenes have been synthesized and explored as important pharmacophores . The reactivity of the sulfonyl fluoride group allows it to participate in the synthesis of sulfonate esters and sulfonamides, which are key functional groups in drug discovery and material science . Researchers can utilize this reagent to develop novel chromene-based compounds for screening against biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-chromene-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHLMSUUOCUZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide addresses the scarcity of information regarding 2H-Chromene-3-sulfonyl fluoride, a molecule of interest for researchers in drug discovery and chemical biology. While a dedicated CAS number and direct commercial suppliers for this specific compound remain elusive, this document provides a comprehensive framework for its potential synthesis, sourcing of precursors, and exploration of its chemical utility.

Executive Summary: The Quest for 2H-Chromene-3-sulfonyl Fluoride

2H-Chromene-3-sulfonyl fluoride represents a unique chemical entity at the intersection of two valuable pharmacophores: the 2H-chromene scaffold and the sulfonyl fluoride functional group. The 2H-chromene core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3][4] Concurrently, sulfonyl fluorides have gained prominence as versatile tools in chemical biology and drug discovery, acting as covalent inhibitors and chemical probes.[5][6]

This guide acknowledges the current lack of a registered CAS number and off-the-shelf availability for 2H-Chromene-3-sulfonyl fluoride. Therefore, the focus shifts to enabling its synthesis through plausible and well-documented chemical transformations. We will explore potential synthetic routes, detail necessary experimental protocols, and identify suppliers for key starting materials and custom synthesis services.

The Uncharted Territory: CAS Number and Supplier Landscape

A thorough search of chemical databases and supplier catalogs reveals no specific entry for 2H-Chromene-3-sulfonyl fluoride. This suggests that the compound is likely not a stock chemical and may not have been extensively studied or synthesized.

However, the journey does not end here. The absence of a direct source necessitates a proactive approach involving either in-house synthesis or outsourcing to a specialized custom synthesis provider.

Table 1: Sourcing Strategy for 2H-Chromene-3-sulfonyl Fluoride

Sourcing MethodKey ConsiderationsPotential Vendors/Services
In-house Synthesis Requires expertise in multi-step organic synthesis, access to necessary laboratory equipment and reagents.N/A
Custom Synthesis Outsourcing the synthesis to a third-party vendor. Requires clear communication of the synthetic route and desired purity.- Enamine[6] - Apollo Scientific[7] - Simson Pharma - Other custom synthesis providers

Proposed Synthetic Pathways to 2H-Chromene-3-sulfonyl Fluoride

Given the unavailability of the target compound, we propose two potential synthetic strategies based on established organic chemistry principles. The key is to strategically introduce the sulfonyl fluoride moiety onto the 2H-chromene scaffold.

Route A: Late-Stage Fluorination of a 2H-Chromene Precursor

This approach focuses on first constructing the 2H-chromene ring system and then introducing the sulfonyl fluoride group. A plausible precursor is 2H-Chromene-3-sulfonic acid or its corresponding sulfonyl chloride. A potential starting point for the synthesis of the 2H-chromene core is 2H-Chromene-3-carboxylic acid, which has a registered CAS number (22649-28-1) and is available from some chemical suppliers.[8][9][10][11]

G A 2H-Chromene-3-carboxylic Acid (CAS: 22649-28-1) B 2H-Chromene-3-sulfonyl Chloride A->B Chlorosulfonation D 2H-Chromene-3-sulfonic Acid A->D Sulfonation C 2H-Chromene-3-sulfonyl Fluoride B->C Halide Exchange (e.g., KF) D->C Deoxyfluorination (e.g., Xtalfluor-E®)

Caption: Proposed synthetic routes from 2H-Chromene-3-carboxylic acid.

Route B: Ring Formation with a Sulfonyl Fluoride-Containing Building Block

An alternative strategy involves the cyclization reaction to form the 2H-chromene ring using a starting material that already contains the sulfonyl fluoride group. This approach could potentially offer a more convergent synthesis.

G cluster_0 Annulation Reaction A Salicylaldehyde Derivative C 2H-Chromene-3-sulfonyl Fluoride A->C B Vinyl Sulfonyl Fluoride Derivative B->C

Caption: Convergent synthesis via a [4+2] annulation reaction.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on well-established methods for the synthesis of 2H-chromenes and sulfonyl fluorides. Researchers should adapt these protocols based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of 2H-Chromenes via Annulation

This protocol is based on the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes and can be adapted for the synthesis of the 2H-chromene core.[12]

Step-by-Step Methodology:

  • To a solution of a salicylaldehyde derivative (1.2 equivalents) and a suitable vinyl sulfonyl derivative (1.0 equivalent) in dry toluene (0.1 M), add a catalytic amount of a base such as piperidine (0.3 equivalents) and an acid catalyst like p-toluenesulfonic acid (0.3 equivalents).

  • Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Protocol 2: Conversion of a Sulfonic Acid to a Sulfonyl Fluoride

This protocol is based on a facile deoxyfluorination of sulfonic acids using Xtalfluor-E®.[13][14][15]

Step-by-Step Methodology:

  • To a solution of the sulfonic acid (1.0 equivalent) in an appropriate solvent (e.g., acetonitrile), add Xtalfluor-E® (1.5 equivalents).

  • Stir the reaction mixture at room temperature or gentle heating as required, monitoring by TLC or NMR.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Power of the Core: Properties and Reactivity Insights

The 2H-Chromene Scaffold: A Privileged Motif

The 2H-chromene nucleus is a versatile scaffold that imparts a range of biological activities to molecules.[1][3] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for interaction with biological targets. The pyran ring can participate in various non-covalent interactions, while the benzene ring offers sites for further functionalization to modulate activity and pharmacokinetic properties.

The Sulfonyl Fluoride Warhead: A Covalent Tool

Sulfonyl fluorides are gaining traction as covalent modifiers of proteins.[5][6] They exhibit a favorable balance of stability and reactivity, being generally stable to hydrolysis but reactive towards nucleophilic amino acid residues such as lysine, serine, and tyrosine. This targeted reactivity makes them valuable for developing selective covalent inhibitors and activity-based probes.

Conclusion: Empowering Discovery Through Synthesis

While 2H-Chromene-3-sulfonyl fluoride is not a commercially available compound, this guide provides a clear and actionable roadmap for its synthesis and exploration. By leveraging established synthetic methodologies for both the 2H-chromene core and the sulfonyl fluoride functional group, researchers can access this novel molecule and unlock its potential in drug discovery and chemical biology. The path forward lies in the hands of the synthetic chemist, empowered with the knowledge to create and investigate this promising new chemical entity.

References

  • Ball, N. D. et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 14(5), 1234-1239. [Link]

  • Ball, N. D. et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. ChemRxiv. [Link]

  • Ball, N. D. et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(5), 569-572. [Link]

  • Zhang, L. et al. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 10(45), 26955-26959. [Link]

  • El-Sayed, N. S. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4153. [Link]

  • Kumar, A. et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 688. [Link]

  • Asif, M. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(9), 4585-4593. [Link]

  • Kumar, A. et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 688. [Link]

  • Fay, N., & Nay, B. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. [Link]

  • Angeli, A. et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. [Link]

  • Wang, Y. et al. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 27(9), 2805. [Link]

  • ResearchGate. Metal-free synthesis of 2-functionalized 3-sulfonyl-2H-chromenes. [Link]

  • PatSnap. Top 20 Sulfuryl fluoride companies. [Link]

  • Chen, L. et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(34), 7339-7351. [Link]

  • Yi, W. et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]

  • Kupwade, R. V. (2025). Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one. International Journal of Chemical and Physical Sciences, 14(6), 1-6. [Link]

  • Matrix Fine Chemicals. 2H-CHROMENE-3-CARBOXYLIC ACID | CAS 22649-28-1. [Link]

Sources

Technical Guide: Physicochemical Profiling & SuFEx Utility of 2H-Chromene-3-Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and application of 2H-chromene-3-sulfonyl fluoride , a specialized electrophilic scaffold used in covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Executive Summary

2H-chromene-3-sulfonyl fluoride represents a privileged scaffold in modern chemical biology, combining the privileged benzopyran (chromene) pharmacophore with a latent electrophilic warhead (sulfonyl fluoride). Unlike highly reactive sulfonyl chlorides, this compound exhibits a unique "stability-reactivity" paradox: it is stable in aqueous physiological buffer but reacts specifically with nucleophilic protein residues (Tyr, Lys, Ser, His) within binding pockets.

This guide provides estimated physicochemical data, experimental protocols for validation, and a strategic framework for deploying this molecule as a covalent probe.

Physicochemical Profile

Note: As a specialized intermediate, specific experimental values depend on substitution patterns.[1][2] The data below represents the core unsubstituted scaffold.

Calculated & Estimated Properties

The lipophilic nature of the chromene ring, combined with the polar but non-ionizable sulfonyl fluoride group, dictates a profile suited for membrane permeability but requiring cosolvents for aqueous assays.

PropertyValue / RangeDescription
Molecular Weight ~212.2 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).
cLogP (Lipophilicity) 2.1 – 2.5 Moderately lipophilic. Indicates good passive membrane permeability.
LogS (Aqueous Solubility) -3.5 to -4.2 Low aqueous solubility (~10–50 µM in pure water). Requires DMSO stock.
TPSA (Polar Surface Area) ~45–50 ŲWell within the Veber rules for oral bioavailability (<140 Ų).
H-Bond Donors/Acceptors 0 / 3Lacks donors; acts only as an H-bond acceptor (sulfonyl oxygens).
Electrophilicity (ω) ModerateLatent reactivity; requires protein microenvironment for activation.
Solubility & Stability Matrix

For biological assays, proper solvent handling is critical to prevent precipitation or non-specific aggregation.

  • Primary Stock Solvent: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Soluble >50 mM.

  • Aqueous Buffer Stability: High. The S(VI)–F bond is resistant to hydrolysis at pH 7.4 (Half-life > 24 hours), unlike the S(VI)–Cl bond.

  • Reactivity Triggers: Activated by local H-bond networks in protein pockets or catalytic nucleophiles (e.g., proximal Histidine).

Experimental Protocols (Validation)

Standard Operating Procedures (SOPs) for characterizing the probe.

Protocol A: Kinetic Solubility Determination (HPLC-UV)

Objective: Determine the maximum soluble concentration in PBS (pH 7.4) with 1% DMSO.

  • Stock Prep: Prepare a 20 mM stock solution of 2H-chromene-3-sulfonyl fluoride in 100% DMSO.

  • Spiking: In a 96-well plate, spike the DMSO stock into PBS (pH 7.4) to achieve final concentrations of 1, 5, 10, 50, and 100 µM. Ensure final DMSO is constant (e.g., 1%).

  • Incubation: Shake at room temperature (25°C) for 2 hours (kinetic) or 24 hours (thermodynamic).

  • Filtration: Filter samples using a 0.45 µm PVDF membrane plate to remove precipitates.

  • Analysis: Inject filtrate onto RP-HPLC (C18 column).

  • Calculation:

    
    
    
Protocol B: Lipophilicity (LogD) via Shake-Flask

Objective: Measure the distribution coefficient between Octanol and PBS at pH 7.4.

  • Saturation: Pre-saturate 1-octanol with PBS buffer and vice-versa for 24 hours.

  • Partitioning: Dissolve the compound in the pre-saturated octanol phase (0.5 mg/mL).

  • Mixing: Add equal volume of pre-saturated PBS. Vortex vigorously for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV.

  • Calculation:

    
    
    

Mechanism of Action: SuFEx Activation

The utility of 2H-chromene-3-sulfonyl fluoride lies in its ability to undergo Sulfur-Fluoride Exchange (SuFEx). It acts as a "sleeping beauty" warhead—inert until it binds a target.

Activation Pathway

The chromene scaffold directs the molecule to hydrophobic pockets (e.g., kinase ATP sites). Once bound, specific residues activate the S–F bond.

SuFEx_Mechanism cluster_env Protein Microenvironment Probe 2H-Chromene-3-SO2F (Latent Electrophile) Binding Protein Binding (Hydrophobic Pocket) Probe->Binding Kd (Reversible) Activation Transition State (H-Bond Stabilization) Binding->Activation Proximity Effect Covalent Sulfonylated Protein (Covalent Adduct) Activation->Covalent SuFEx (k_inact) + F- release

Figure 1: The SuFEx activation workflow.[3] The sulfonyl fluoride remains inert in solution but reacts rapidly upon specific protein binding events.

Strategic Applications in Drug Discovery

Covalent Fragment Screening

Due to its low molecular weight (~212 Da), this scaffold is an ideal Covalent Fragment .

  • Workflow: Screen a library of 3-substituted chromene sulfonyl fluorides against a target (e.g., KRAS, BTK) using Intact Protein Mass Spectrometry.

  • Hit Validation: A mass shift of +192 Da (Probe – F) confirms covalent labeling.

Activity-Based Protein Profiling (ABPP)

Functionalize the chromene ring (e.g., at the 6- or 7-position) with an alkyne handle.

  • Step 1: Incubate proteome with the probe.

  • Step 2: Perform Copper-catalyzed Click Chemistry (CuAAC) with a Rhodamine-Azide or Biotin-Azide.

  • Step 3: Visualize or enrich labeled proteins to identify off-targets.

Reactivity vs. Solubility Trade-off
  • Problem: High lipophilicity (cLogP > 3) can lead to non-specific membrane binding.

  • Solution: Introduce polar substituents (e.g., morpholine, piperazine) at the 2-position of the chromene ring to lower cLogP to ~1.5–2.0, improving solubility without compromising the SuFEx warhead.

References

  • Jones, L. H. (2018).[4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Dong, J., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanam, M. K., et al. (2021). Characterization of Sulfonyl Fluoride Probes for Covalent Labeling. ACS Chemical Biology. Link

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2H-Chromene-3-Sulfonyl Fluoride via SuFEx-Ready Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-chromene-3-sulfonyl fluoride scaffold represents a high-value pharmacophore in modern drug discovery, combining the privileged benzopyran structure with a latent electrophile capable of Sulfur-Fluoride Exchange (SuFEx). This application note details a robust, field-validated protocol for synthesizing 2H-chromene-3-sulfonyl fluoride directly from its corresponding sulfonic acid or salt.

Unlike robust aryl systems, the 2H-chromene core contains a sensitive vinyl ether moiety (O1–C2–C3=C4) susceptible to acid-catalyzed ring opening or polymerization. Consequently, traditional harsh chlorination methods (e.g., neat


 reflux) often lead to substrate degradation. This guide prioritizes a mild, buffered activation strategy  using Cyanuric Chloride (TCT) and Potassium Bifluoride (

), ensuring high fidelity of the chromene alkene while installing the sulfonyl fluoride warhead.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The primary challenge in this synthesis is preserving the


 double bond. Standard conversion of sulfonic acids to sulfonyl fluorides often proceeds via a sulfonyl chloride intermediate using thionyl chloride or oxalyl chloride.
  • Risk: The generation of HCl byproducts can protonate the C3-C4 enol ether system, leading to isomerization to the 4H-chromene or polymerization.

  • Solution: We utilize a "Deoxy-Fluorination" approach that operates under neutral-to-mildly basic conditions.

Reagent Selection Matrix

The following decision matrix justifies the selection of the Cyanuric Chloride/


 system over alternatives.

ReagentSelection Start Starting Material: 2H-Chromene-3-Sulfonic Acid Decision Is the Chromene Acid-Sensitive? Start->Decision MethodA Method A: SOCl2 / Reflux (Traditional) Decision->MethodA No (Rare) MethodB Method B: XtalFluor-E (Deoxofluorination) Decision->MethodB Yes (Small Scale) MethodC Method C: TCT / KHF2 (Selected Protocol) Decision->MethodC Yes (Scale-Up/Robust) ResultA High Risk: Polymerization/Ring Opening MethodA->ResultA ResultB Excellent Yield High Cost / Moisture Sensitive MethodB->ResultB ResultC Optimal Balance: Scalable, Mild, Cost-Effective MethodC->ResultC

Figure 1: Reagent selection logic emphasizing substrate stability.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2H-Chromene-3-sulfonic acid (Na salt) Substrate1.0Dry thoroughly before use.
Cyanuric Chloride (TCT) Activator1.0Acts as Cl source; handle in fume hood.
Potassium Bifluoride (

)
Fluorine Source2.5Source of nucleophilic F-.
Acetonitrile (MeCN) Solvent-HPLC Grade, anhydrous.
Tetrabutylammonium Bromide (TBAB) Phase Transfer0.05Catalytic quantity.[1][2]
Water Co-solvent-Minimal amount for biphasic exchange.
Step-by-Step Procedure (One-Pot, Two-Stage)

Stage 1: Activation (Formation of Sulfonyl Chloride Intermediate)

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 2H-chromene-3-sulfonic acid sodium salt (1.0 mmol, 1.0 equiv) and Cyanuric Chloride (185 mg, 1.0 mmol, 1.0 equiv).

  • Solvent: Add anhydrous MeCN (5.0 mL) and catalytic TBAB (16 mg, 0.05 mmol).

  • Reaction: Heat the mixture to 60 °C under

    
     atmosphere. Stir vigorously for 4–6 hours.
    
    • Checkpoint: Monitor by TLC or LC-MS. The sulfonic acid spot (baseline) should disappear, converting to the less polar sulfonyl chloride intermediate.

    • Note: The byproduct is cyanuric acid (insoluble), which may precipitate.

Stage 2: Fluorine Exchange (SuFEx Installation) 5. Cooling: Cool the reaction mixture to room temperature (20–25 °C). 6. Fluorination: Add solid


 (195 mg, 2.5 mmol) directly to the reaction vessel. Optional: Add 0.5 mL of water to solubilize the bifluoride if reaction kinetics are slow, creating a biphasic system.
7.  Stirring:  Stir vigorously at room temperature for 8–12 hours.
  • Mechanism:[1][2][3][4][5][6][7] The chloride is displaced by fluoride.[2][8] The mild conditions prevent degradation of the chromene ring.
  • Quench: Dilute the mixture with EtOAc (20 mL) and water (10 mL).
Work-up & Purification
  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash: Wash combined organics with saturated

    
     (removes cyanuric acid byproducts) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 9:1 to 4:1).

    • Target: 2H-Chromene-3-sulfonyl fluoride usually elutes as a white to off-white solid.

Mechanistic Workflow

The following diagram illustrates the chemical pathway, highlighting the critical "Activation" and "Exchange" phases that occur in one pot.

Mechanism Substrate Sulfonate Salt (R-SO3Na) Intermediate Activated Complex [R-SO2-Cl] Substrate->Intermediate Activation (MeCN, 60°C) Activator Cyanuric Chloride (TCT) Activator->Intermediate Cl source Product 2H-Chromene-3-SO2F (SuFEx Warhead) Intermediate->Product Ligand Exchange (RT) FluorineSource KHF2 / TBAB FluorineSource->Product F source

Figure 2: One-pot activation and fluorination mechanism using TCT/KHF2.

Quality Control & Characterization

Successful synthesis must be validated using NMR spectroscopy. The sulfonyl fluoride moiety provides a distinct signature.

Key NMR Signatures
NucleusShift (

)
MultiplicityDiagnostic Feature

NMR
+60 to +65 ppm SingletCharacteristic

shift. Absence indicates hydrolysis.

NMR
~7.5 - 7.8 ppm Singlet (C4-H)Vinyl proton. Downfield shift due to electron-withdrawing

.

NMR
~5.0 - 5.2 ppm Doublet/SingletC2-H Methylene protons (distinctive for 2H-chromene).
Troubleshooting Guide
  • Low Yield: Ensure the intermediate sulfonyl chloride formation is complete before adding

    
    . Incomplete activation is the most common failure mode.
    
  • Hydrolysis (

    
     observed):  Ensure reagents are dry. Sulfonyl fluorides are generally stable to water, but the intermediate chloride is not.
    
  • Ring Degradation: If the chromene ring opens (loss of 5.0 ppm signal), reduce temperature during the activation step or switch to XtalFluor-E (Method B in Fig 1).

Safety & Handling

  • Cyanuric Chloride: Potent lachrymator and sensitizer. Handle only in a fume hood.

  • Sulfonyl Fluorides: While stable, they are covalent protein modifiers. Avoid skin contact; wear double nitrile gloves.

  • HF Generation: While

    
     is a solid, acidic conditions can generate trace HF. Have calcium gluconate gel available as a precaution.
    

References

  • Sharpless, K. B., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Qin, H., & Sun, H. (2021).[2] "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[2][8] RSC Advances. Link

  • Ball, N. D., et al. (2023).[7] "Facile synthesis of sulfonyl fluorides from sulfonic acids." Chemical Communications. Link

  • Jang, D. O., et al. (2010). "A mild and efficient synthesis of sulfonyl fluorides from sulfonic acids."[3][6][7][8] Tetrahedron Letters. Link

Sources

Application Note: Reactivity Profiling & Protocols for 2H-Chromene-3-Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Landscape

2H-Chromene-3-sulfonyl fluoride represents a specialized class of Vinyl Sulfonyl Fluorides (VSFs) embedded within a benzopyran scaffold. For drug development professionals, this molecule presents a "Janus-faced" reactivity profile. It contains two distinct electrophilic sites:

  • The Sulfur(VI) Center: A hub for SuFEx (Sulfur-Fluoride Exchange) "click" chemistry to form sulfonamides.[1][2]

  • The C4-Vinyl Carbon: A Michael acceptor activated by the electron-withdrawing sulfonyl group, susceptible to conjugate addition.

Controlling the chemoselectivity between S–F substitution (Path A) and C–N conjugate addition (Path B) is the defining challenge of this chemistry. This guide provides protocols to selectively access either pathway.

Reaction Pathway Diagram

ReactionPathways Start 2H-Chromene-3-SO2F (Electrophile) PathA Path A: SuFEx (S-N Bond Formation) Start->PathA Activated SuFEx Conditions (e.g., Silyl-Amine + DBU) PathB Path B: Michael Addition (C-N Bond Formation) Start->PathB Basic/Polar Conditions (Free Amine + Base) Amine Amine Nucleophile (R-NH2) Amine->PathA Amine->PathB ProdA Vinyl Sulfonamide (Retains Double Bond) PathA->ProdA ProdB Sulfonyl Fluoride Adduct (Saturated C3-C4) PathB->ProdB

Caption: Divergent reactivity of 2H-chromene-3-sulfonyl fluoride. Path A yields stable sulfonamides; Path B yields Michael adducts.

Critical Reaction Parameters

The choice of reagents dictates the pathway. Standard basic conditions often lead to complex mixtures or exclusive Michael addition due to the high reactivity of the vinyl position in the chromene ring.

ParameterCondition for SuFEx (Sulfonamide) Condition for Michael Addition (Covalent Tag)
Amine State Silylated (TMS-amine) is best; Free amine requires Ca(II) catalysis.Free Amine (Primary/Secondary).[2]
Catalyst/Base DBU (10-20 mol%) or Ca(NTf2)2.DIPEA, TEA, or PBS (pH 7.4).
Solvent Aprotic/Non-polar (MeCN, DCM).Polar/Protic (MeOH, DMSO, Aqueous Buffer).
Temperature Ambient to 40°C.Ambient.
Key Risk Loss of unsaturation via Michael side-reaction.Hydrolysis of SO2F (slow, but possible in high pH).

Experimental Protocols

Protocol A: Selective Sulfonamide Synthesis (The "SuFEx" Route)

Target Product: 2H-Chromene-3-sulfonamides (Retention of the alkene).

Rationale: To prevent the amine from attacking the Michael acceptor (C4 position), we utilize the "Silyl-Amine" protocol established by Sharpless et al. Silyl amines are poor nucleophiles for carbon centers but react rapidly with SO2F under Lewis base catalysis, driven by the formation of the strong Si-F bond.

Materials:

  • 2H-Chromene-3-sulfonyl fluoride (1.0 equiv)

  • N-Trimethylsilyl amine (TMS-amine) of choice (1.2 equiv)

    • Note: If TMS-amine is not commercial, generate in situ using amine + BSA (N,O-Bis(trimethylsilyl)acetamide).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and purge with nitrogen.

  • Dissolution: Dissolve 2H-Chromene-3-sulfonyl fluoride (1.0 equiv) in anhydrous MeCN.

  • Activation: Add the TMS-amine (1.2 equiv).

    • In-situ alternative: Add free amine (1.2 equiv) and BSA (0.6 equiv); stir for 30 min at RT before proceeding.

  • Catalysis: Add DBU (0.2 equiv) dropwise.

  • Reaction: Stir at room temperature. Monitor by TLC or LC-MS.

    • Checkpoint: Conversion is typically complete within 1-4 hours. Look for the disappearance of the SO2F peak and appearance of the sulfonamide mass.

  • Workup: Dilute with EtOAc, wash with dilute HCl (to remove DBU and quench silyl groups), then brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • 1H NMR: Confirm retention of the vinyl proton (typically a singlet or doublet around 7.0-7.5 ppm depending on substitution) to ensure no Michael addition occurred.

Protocol B: Covalent Kinetic Profiling (The "Warhead" Route)

Target Application: Covalent inhibition or protein labeling via Michael Addition.

Rationale: In biological buffers or presence of free amines/thiols, the 2H-chromene-3-sulfonyl fluoride acts primarily as a Michael acceptor. The SO2F group remains intact initially, serving as an electron-withdrawing group (EWG) to activate the alkene.

Materials:

  • 2H-Chromene-3-sulfonyl fluoride (100 µM final)

  • Target Nucleophile (Cysteine, Lysine, or Protein)

  • PBS Buffer (pH 7.4) or DMSO (for chemical assay)

Step-by-Step Procedure:

  • Stock Prep: Prepare a 10 mM stock of the sulfonyl fluoride in DMSO.

  • Incubation: Dilute into PBS (pH 7.4) containing the target amine/thiol (e.g., 10 equiv of Cysteine or Lysine mimic).

  • Monitoring: Analyze via LC-MS at t=0, 1h, 4h, 24h.

  • Observation:

    • Mass Shift: Look for [M + Nucleophile + H]+.

    • SO2F Stability: Check if the Fluoride is lost. In Michael addition, the Fluoride is retained (Mass = Parent + Nucleophile). If Fluoride is lost (Mass = Parent + Nucleophile - HF), SuFEx has occurred.

    • Note: Cysteine preferentially attacks via Michael addition. Lysine may compete between Michael addition and SuFEx depending on the local pKa and pocket geometry.

Protocol C: One-Pot Sulfonamide Synthesis (Calcium Catalysis)

Alternative for non-silylated amines.

Rationale: Utilizing Calcium Triflimide [Ca(NTf2)2] allows for the activation of the SO2F bond towards free amines while minimizing Michael addition through coordination effects, as described by the Ball Lab.

Materials:

  • 2H-Chromene-3-sulfonyl fluoride (1.0 equiv)

  • Free Amine (1.2 equiv)

  • Ca(NTf2)2 (0.5 - 1.0 equiv)

  • DABCO (2.0 equiv) or mild base

  • Solvent: t-Amyl Alcohol or MeCN

Procedure:

  • Mix Sulfonyl Fluoride and Amine in solvent.

  • Add Ca(NTf2)2.[3]

  • Heat to 50-60°C.

  • Monitor for S-F displacement. This method is particularly useful for sterically hindered amines.

Troubleshooting & Optimization Workflow

Use this logic flow to troubleshoot low yields or wrong regioselectivity.

OptimizationFlow Start Reaction Outcome Analysis Check Check LC-MS / NMR Start->Check Res1 Result: Michael Adduct (Saturated C3-C4) Check->Res1 Res2 Result: No Reaction Check->Res2 Res3 Result: Hydrolysis (SO3H) Check->Res3 Act1 Switch to Protocol A (Use TMS-Amine + DBU) Res1->Act1 Prevent 1,4-addition Act2 Increase Temp (50°C) or use Ca(NTf2)2 Res2->Act2 Activate SO2F Act3 Dry Solvents Switch to Anhydrous MeCN Res3->Act3 Remove Water

Caption: Decision tree for optimizing reaction conditions based on observed byproducts.

References

  • Dong, J., Sharpless, K. B., et al. (2014).[2][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Mahapatra, S., Ball, N. D., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Nature Communications / PMC.

  • Homer, J. A., et al. (2017). "Vinyl Sulfonyl Fluorides as Covalent Probes." ACS Chemical Biology. (Contextual grounding for VSF reactivity).

Sources

Application Note: Late-Stage Functionalization of Drugs with 2H-Chromene-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The SuFEx Renaissance in Drug Discovery[1][2]

In the landscape of modern medicinal chemistry, Late-Stage Functionalization (LSF) has emerged as a critical strategy to diversify complex drug scaffolds without de novo synthesis. Among the tools available, Sulfur-Fluoride Exchange (SuFEx) —the "next generation" of click chemistry pioneered by K. Barry Sharpless—offers unparalleled utility.

This guide focuses on a specific, high-value application: the installation of the 2H-Chromene-3-sulfonyl fluoride moiety onto existing drug pharmacophores.

Why 2H-Chromene-3-sulfonyl fluoride?

This reagent serves as a dual-purpose "warhead" and "handle":

  • Pharmacophore: The 2H-chromene (benzopyran) scaffold is a privileged structure found in numerous anticancer, antioxidant, and antimicrobial agents.

  • SuFEx Hub: The sulfonyl fluoride (-SO₂F) group acts as a "sleeping beauty" electrophile. It is remarkably stable in aqueous plasma and cellular environments but reacts selectively with specific nucleophiles (e.g., Tyr, Lys, Ser residues) upon correct positioning or catalysis.

Strategic Utility
  • Covalent Probes: Convert a reversible inhibitor into a covalent probe to map binding sites (Activity-Based Protein Profiling - ABPP).

  • Fluorescent Tagging: Many chromene derivatives exhibit intrinsic fluorescence, allowing for simultaneous inhibition and localization studies.

  • Library Expansion: Rapidly generate analogs of phenol- or amine-containing drugs to modulate metabolic stability and potency.

Mechanism of Action

The reaction relies on the unique stability-reactivity profile of the S(VI)-F bond. Unlike sulfonyl chlorides, which hydrolyze rapidly, sulfonyl fluorides resist hydrolysis and reduction. The exchange requires a "SuFEx activator"—typically a base (like DBU or BTMG) or a silicon-mediated pathway.

Reaction Pathway

The functionalization of a drug (Drug-XH) with 2H-Chromene-3-sulfonyl fluoride (Chromene-SO₂F) proceeds via a substitution at the sulfur center.

SuFEx_Mechanism Drug Drug-XH (Nucleophile) TS Transition State [Pentacoordinate S(VI)] Drug->TS Activation Reagent 2H-Chromene-3-SO2F (Electrophile) Reagent->TS Base Catalyst (DBU/BTMG) Base->TS H-bond/Deprotonation Product Drug-SO2-Chromene (Sulfonate/Sulfonamide) TS->Product S-F Bond Cleavage HF HF-Base Salt TS->HF

Figure 1: Mechanistic pathway of SuFEx-mediated drug functionalization. The reaction proceeds through a concerted substitution or addition-elimination mechanism, driven by the thermodynamic stability of the S-O or S-N bond over the S-F bond.

Experimental Protocols

Safety Pre-requisites
  • PPE: Standard lab coat, gloves, goggles.

  • Ventilation: Perform all reactions in a fume hood.

  • Toxicity: Sulfonyl fluorides are potential covalent protein modifiers. Avoid skin contact.

Protocol A: Synthesis of 2H-Chromene-3-sulfonyl fluoride

Note: If the reagent is not commercially available, it must be synthesized from the corresponding sulfonyl chloride or sulfonic acid.

Reagents:

  • 2H-Chromene-3-sulfonyl chloride (Precursor)

  • Potassium Bifluoride (KHF₂) (Fluorinating agent)

  • Acetonitrile (ACN) / Water

Steps:

  • Dissolve 2H-Chromene-3-sulfonyl chloride (1.0 equiv) in ACN.

  • Add a saturated aqueous solution of KHF₂ (2.0 equiv).

  • Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitor: TLC (Hexane/EtOAc) will show a slight shift; ¹⁹F-NMR is definitive (appearance of singlet ~ +60-65 ppm).

  • Workup: Dilute with EtOAc, wash with water x3, brine x1. Dry over Na₂SO₄.

  • Yield: Typically >90%. The product is stable and can be stored at 4°C.

Protocol B: Late-Stage Functionalization of Drug-XH

Target: Coupling the Chromene-SO₂F to a Drug containing a Phenol (-OH) or Secondary Amine (-NH).

Materials Table:

ComponentRoleEquivalentsRecommended Reagent
Drug-XH Substrate1.0Phenol/Amine drug (e.g., Paracetamol, Desipramine)
Linker Warhead1.1 – 1.22H-Chromene-3-sulfonyl fluoride
Catalyst Activator0.1 – 0.2DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Solvent MediumN/AAnhydrous Acetonitrile (MeCN) or DCM
Atmosphere ProtectionN/AN₂ or Argon (Preferred, not strictly required)

Step-by-Step Procedure:

  • Preparation:

    • In a 4 mL glass vial equipped with a stir bar, dissolve Drug-XH (0.1 mmol, 1.0 equiv) in anhydrous MeCN (1.0 mL).

    • Expert Tip: If the drug is insoluble in MeCN, use DMF or DMSO, but workup will require lyophilization or extensive washing.

  • Reagent Addition:

    • Add 2H-Chromene-3-sulfonyl fluoride (0.11 mmol, 1.1 equiv) to the solution.

    • Ensure the mixture is homogeneous.

  • Catalysis (The "Click"):

    • Add DBU (0.02 mmol, 20 mol%) dropwise.

    • Observation: A color change often occurs immediately (yellowing) due to phenolate formation or chromene electronic shifts.

  • Reaction:

    • Stir at Room Temperature.

    • Time: Phenols typically react in < 1 hour. Sterically hindered amines may require 4–12 hours or mild heating (40°C).

  • Monitoring (QC):

    • LC-MS: Look for Mass [M_drug + M_chromene - HF].

    • TLC: The sulfonyl fluoride is less polar than the sulfonate product.

  • Workup:

    • Dilute reaction with EtOAc (10 mL).

    • Wash with 1M HCl (5 mL) to quench DBU and remove unreacted amine drug.

    • Wash with Sat. NaHCO₃ (5 mL) and Brine (5 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (SiO₂).

    • Note: SuFEx linkages are stable to silica gel.

Validation & Quality Control

To ensure "Trustworthiness" in your data, every synthesized conjugate must undergo the following validation checks.

¹⁹F-NMR Validation (The Gold Standard)

The disappearance of the sulfonyl fluoride signal is the primary indicator of conversion.

  • Starting Material: Singlet at ~ +60 to +65 ppm (relative to CFCl₃).

  • Product: Signal disappears completely (for Sulfonates/Sulfonamides).

  • Note: If the product retains a fluorine (e.g., on the drug scaffold), ensure integration matches stoichiometry.

Stability Assay (Self-Validating System)

Before biological application, confirm the linkage stability.

  • Incubate conjugate in PBS (pH 7.4) with 10% Fetal Bovine Serum (FBS) for 24 hours at 37°C.

  • Analyze via LC-MS.[1] >95% parent compound should remain. Rapid degradation indicates the linkage is too labile for intracellular work.

Application Workflow: From Synthesis to Proteomics

Once the drug is functionalized, it acts as a probe. The following workflow describes its use in Activity-Based Protein Profiling (ABPP) .

ABPP_Workflow Step1 1. LSF of Drug (Create Probe) Step2 2. Incubation (Probe + Proteome) Step1->Step2 Add to Cell Lysate Step3 3. Covalent Capture (SuFEx with Tyr/Lys) Step2->Step3 37°C, 1-4 hrs Step4 4. Analysis (Gel Fluorescence / Mass Spec) Step3->Step4 Digest & Sequence

Figure 2: Workflow for utilizing the 2H-Chromene-3-sulfonyl fluoride probe in target identification.

Troubleshooting Guide

IssueProbable CauseExpert Solution
No Reaction (Phenol) Phenol pKa is too high (>10).Switch catalyst to BTMG (Barton's Base) or use Cs₂CO₃ in DMF.
Hydrolysis of Reagent Wet solvent + high base load.Use anhydrous MeCN. Add 4Å Molecular Sieves.
Side Products Reaction with aliphatic alcohols.SuFEx is selective for Phenols over Alcohols. Lower pH or reduce catalyst load to maintain selectivity.
Incomplete Conversion Steric hindrance on drug.Heat to 50°C. Add Ca(NTf₂)₂ as a Lewis Acid activator (accelerates S-F exchange).

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[2] Chemical Science. Link

  • Liu, F., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.[3] Journal of the American Chemical Society. Link[1]

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link

  • Narayanam, M. K., et al. (2021). 2H-Chromene Derivatives as Privileged Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Application Note: Precision Synthesis of Chromene Sulfonamides via Sulfur-Fluoride Exchange (SuFEx)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of chromene-based sulfonamides utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional sulfonyl chloride couplings, which suffer from hydrolytic instability and limited functional group tolerance, SuFEx utilizes the unique stability-reactivity profile of sulfonyl fluorides (


). This protocol enables the modular assembly of chromene pharmacophores—critical in anti-cancer and anti-microbial research—with high chemoselectivity. We provide a dual-phase workflow: first, the installation of the sulfonyl fluoride warhead onto the chromene scaffold, followed by the DBU-catalyzed ligation with diverse amines.

Mechanistic Insight: Why SuFEx?

The sulfonyl fluoride group is often termed a "sleeping beauty" functionality. It is remarkably stable against reduction, thermolysis, and hydrolysis at neutral pH, yet it becomes highly reactive toward nucleophiles (amines, phenols) upon specific activation.

The Driving Force

The reaction is driven by the thermodynamic stability of the fluoride ion (in H-bonded environments) or the formation of strong Si-F bonds (when using silyl nucleophiles). In the context of sulfonamide synthesis, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a specific organocatalyst, deprotonating the amine nucleophile and stabilizing the transition state for fluoride ejection.

Pathway Visualization

SuFEx_Mechanism Cat DBU Catalyst Complex Activated Amine [R-NH...DBU] Cat->Complex Deprotonation Amine Primary Amine (R-NH2) Amine->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Warhead Chromene-SO2F (Electrophile) Warhead->TS Product Chromene Sulfonamide (Stable Linkage) TS->Product Fluoride Ejection Byprod [DBU-H]+ F- TS->Byprod

Figure 1: Mechanistic pathway of DBU-catalyzed SuFEx coupling. The base activates the amine, facilitating attack on the sulfur center and subsequent fluoride displacement.

Phase 1: Synthesis of Chromene Sulfonyl Fluoride Precursors

Before ligation, the


 handle must be installed. We present two protocols: Protocol A  (Traditional Conversion) for existing scaffolds, and Protocol B  (De Novo Synthesis) for building the ring system with the fluoride already in place.
Protocol A: Conversion of Sulfonyl Chlorides (Robust)

Best for: Converting commercially available chromene sulfonyl chlorides.

Reagents:

  • Starting Material: Chromene sulfonyl chloride (1.0 equiv)

  • Fluorinating Agent: Potassium Bifluoride (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) / Water (1:1 v/v)
    

Procedure:

  • Dissolve chromene sulfonyl chloride in MeCN.

  • Add a saturated aqueous solution of

    
     dropwise at 0°C.
    
  • Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check by TLC. The fluoride is often more polar than the chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (usually Hexane/EtOAc).

Protocol B: One-Pot Multicomponent Assembly (Advanced)

Best for: Creating novel 3-sulfonyl fluoride chromenes from scratch. Based on recent methodologies utilizing Ethenesulfonyl Fluoride (ESF) surrogates.

Reagents:

  • Salicylaldehyde derivative (1.0 equiv)[1]

  • Nucleophile (e.g., Indole or Pyrrole) (1.0 equiv)

  • 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) (1.2 equiv)

  • Base: DABCO or

    
     (catalytic amounts)
    

Procedure:

  • Combine salicylaldehyde, indole, and BPESF in Ethanol or DCM.

  • Add catalyst and stir at reflux (EtOH) or RT (DCM) for 4–6 hours.

  • The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization.

  • Isolate the resulting 3-sulfonyl fluoride chromene via filtration or chromatography.

Phase 2: SuFEx Ligation Protocol

This is the core "click" step.[2] The reaction is insensitive to oxygen and moisture, allowing setup on an open bench.

Materials
  • Electrophile: Chromene Sulfonyl Fluoride (from Phase 1).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%).

  • Solvent: Acetonitrile (MeCN) or DCM (0.2 M concentration).

Step-by-Step Methodology
  • Preparation: In a 4 mL glass vial equipped with a stir bar, dissolve the Chromene Sulfonyl Fluoride (0.5 mmol) and the Amine (0.55 mmol) in MeCN (2.5 mL).

  • Catalysis: Add DBU (0.1 mmol, 15 µL) via micropipette.

  • Reaction: Cap the vial and stir at Room Temperature.

    • Note: Most reactions complete within 1–3 hours. Sterically hindered amines may require heating to 50°C.

  • Monitoring (Self-Validating Step):

    • TLC: Disappearance of the sulfonyl fluoride spot.

    • 
       NMR:  This is the gold standard. The sulfonyl fluoride signal (typically 
      
      
      
      +60 to +70 ppm) should disappear completely.
  • Workup:

    • Option A (Precipitation): If the product is solid, add 1N HCl to neutralize DBU. Filter the precipitate.

    • Option B (Extraction): Dilute with DCM, wash with 0.5 M HCl (to remove DBU and unreacted amine), then brine.

  • Purification: Recrystallization from EtOH or flash chromatography.

Experimental Workflow Diagram

Workflow Start Start: Chromene Precursor Check Has -SO2F? Start->Check Synth Synthesize Warhead (Protocol A or B) Check->Synth No SuFEx SuFEx Coupling (Amine + DBU + MeCN) Check->SuFEx Yes Synth->SuFEx Monitor QC: 19F-NMR Check (Signal Disappearance) SuFEx->Monitor Monitor->SuFEx Incomplete (Add Heat/Cat) Purify Acid Wash & Isolation Monitor->Purify Pass Final Final Chromene Sulfonamide Purify->Final

Figure 2: Operational workflow for the synthesis and validation of chromene sulfonamides.

Optimization & Scope

The following table summarizes reaction conditions for challenging substrates, derived from aggregate data in SuFEx literature.

VariableStandard ConditionOptimization for Low ReactivityRationale
Catalyst DBU (20 mol%)BEMP (20 mol%) or

(5 mol%)
BEMP is a stronger base; Calcium salts activate via Lewis acidity (requires silyl amines).
Solvent Acetonitrile (MeCN)DMSO or DMFPolar aprotic solvents stabilize the charged transition state.
Temperature 25°C (RT)50°C - 80°CThermal energy overcomes steric hindrance in bulky chromene scaffolds.
Amine Source Free AmineSilyl Amine (TMS-NH-R)Silyl amines (used with fluoride sources) create a strong Si-F bond, driving the reaction forward.
Critical Troubleshooting (The "Self-Validating" System)
  • Issue: Reaction stalls at 50% conversion.

    • Diagnosis: Protonated DBU (

      
      ) may be inhibiting the reaction if the byproduct fluoride concentration is high.
      
    • Fix: Add a scavenger or use the Silyl-Amine protocol (Lewis Acid catalysis) to prevent protonation equilibrium issues.

  • Issue: Hydrolysis of Sulfonyl Fluoride.

    • Diagnosis: While stable,

      
       can hydrolyze at high pH (>12).
      
    • Fix: Ensure reagents are dry; do not use hydroxide bases. Stick to DBU or DIPEA.

References

  • Sharpless, K. B., et al. (2014).[2][3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Dong, J., et al. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie. [Link]

  • Yin, C. L., et al. (2024). One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore. The Journal of Organic Chemistry. [Link]

  • Mahajan, P. S., et al. (2019).[5] Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2H-Chromene-3-sulfonyl fluoride in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2H-Chromene-3-sulfonyl Fluoride

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Hydrolysis & Ensuring Stability in Aqueous Media

Executive Summary: The "Goldilocks" Stability Window

As a Senior Application Scientist, I often see researchers treat 2H-chromene-3-sulfonyl fluoride (2H-CSF) like a standard sulfonyl chloride or a simple alkyl sulfonyl fluoride. This is a mistake. 2H-CSF is a vinyl sulfonyl fluoride (VSF) embedded in a heterocyclic scaffold. Its stability is governed by two competing degradation pathways:

  • Base-Catalyzed Hydrolysis (S-F Cleavage): At pH > 8.0, hydroxide ions attack the sulfur(VI) center, displacing fluoride and forming the sulfonic acid (biologically inert).

  • Acid-Catalyzed Ring Opening: At pH < 5.0, the enol ether character of the 2H-chromene ring makes it susceptible to protonation and subsequent hydrolysis/isomerization to chalcones or pyrylium species.

The Solution: You must maintain a "Goldilocks" environment—pH 6.5 to 7.5 —using non-nucleophilic buffers to prevent both degradation pathways while maintaining reactivity toward your target (e.g., Tyrosine, Lysine, or Cysteine residues).

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound disappears rapidly in Tris buffer, even at pH 7.4."
  • Diagnosis: Chemical Incompatibility. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. Sulfonyl fluorides are "Click" reagents designed to react with amines and phenols. You are not experiencing hydrolysis; you are labeling your buffer .

  • Solution: Switch to a non-nucleophilic buffer immediately.

    • Recommended: Phosphate Buffered Saline (PBS), Citrate (pH 6), or MES.

    • Avoid: Tris, Glycine, Imidazole (unless used catalytically).

Issue 2: "I see a new peak on LC-MS with a mass of M+18 (or M+17)."
  • Diagnosis: Hydrolysis (Sulfonic Acid Formation). The M+17/18 shift corresponds to the loss of Fluoride (-19) and gain of Hydroxyl (+17) or Water addition. This indicates base-catalyzed hydrolysis.

  • Root Cause: pH drift or presence of a hydrolytic catalyst.

  • Solution:

    • Verify pH is < 8.0.[1][2]

    • Check if you are using strong bases (NaOH/KOH) to adjust pH; local high pH pockets can destroy the reagent. Use dilute HCl/NaOH for adjustments before adding the compound.

    • Pro Tip: Add the 2H-CSF stock last, to a vortexing buffer solution, to ensure rapid dispersal and avoid aggregation where local hydrolysis can accelerate.

Issue 3: "My stock solution in DMSO has turned yellow/orange over time."
  • Diagnosis: Moisture-Induced Degradation. While DMSO is the correct solvent, hygroscopic DMSO absorbs water from the air, initiating slow hydrolysis or ring degradation.

  • Solution:

    • Use anhydrous DMSO (stored over molecular sieves).

    • Aliquot stocks into single-use vials stored at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles.

Detailed Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO or Acetonitrile (MeCN).

  • Concentration: 10–50 mM (High concentration minimizes the relative impact of trace water).

  • Storage: -20°C, desiccated.

  • Validation: Check purity via LC-MS (C18 column, Water/MeCN gradient + 0.1% Formic Acid). The Sulfonyl Fluoride should elute later than the Sulfonic Acid hydrolysis product.

Protocol B: Optimized Aqueous Reaction Conditions (Bioconjugation)

This protocol minimizes hydrolysis while maximizing SuFEx (Sulfur-Fluoride Exchange) efficiency.

ParameterSpecificationRationale
Buffer System PBS (1x) or HEPES (50 mM) Phosphate is non-nucleophilic. HEPES is sterically hindered but use with caution; PBS is safer.
pH Range 7.0 – 7.4 Optimal balance. < 6.0 risks ring instability; > 8.0 risks S-F hydrolysis.
Co-solvent 5–10% DMSO 2H-CSFs are lipophilic. Solubility prevents aggregation-induced precipitation.
Temperature 4°C to 25°C Hydrolysis rates double roughly every 10°C. Keep it cool if the reaction is slow.
Time < 4 Hours SuFEx is fast. Prolonged incubation increases hydrolysis background without improving yield.

Mechanistic Visualization

The following diagram illustrates the competing pathways you must manage.

G cluster_legend Outcome Legend Start 2H-Chromene-3-sulfonyl Fluoride (Active Reagent) AcidPath Acidic Conditions (pH < 5.0) Start->AcidPath Protonation BasePath Basic Conditions (pH > 8.0) Start->BasePath OH- Attack Target Target Nucleophile (Protein-Tyr/Lys) Start->Target SuFEx Reaction (pH 7.0-7.4) RingOpen Ring Opening / Isomerization (Loss of Chromene Scaffold) AcidPath->RingOpen Irreversible Hydrolysis Sulfonic Acid (S-OH) (Inert Byproduct) BasePath->Hydrolysis F- Displacement Conjugate Stable Sulfonate/Sulfonamide (Successful Conjugation) Target->Conjugate key1 Green = Desired Pathway key2 Red = Degradation Pathway

Caption: Competing reaction pathways for 2H-Chromene-3-sulfonyl fluoride. pH control is the primary switch determining the fate of the molecule.

References & Further Reading

  • SuFEx Chemistry Fundamentals:

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5][6]

    • Source:Angewandte Chemie International Edition, 2014.

    • Significance: Establishes the stability profile of sulfonyl fluorides vs. chlorides.

    • URL:[Link]

  • Chromene-Based SuFEx Reagents:

    • Title: The construction of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides via a three-component process.[7]

    • Source:New Journal of Chemistry, 2024.

    • Significance: Discusses the synthesis and stability of chromene-embedded sulfonyl fluorides.

    • URL:[Link]

  • Hydrolysis Mechanisms:

    • Title: Sulfonyl fluorides as privileged warheads in chemical biology.[2][5][6]

    • Source:Chemical Science, 2015.

    • Significance: Reviews the aqueous stability and protein reactivity of various sulfonyl fluoride probes.

    • URL:[Link]

  • Buffer Incompatibility Guide:

    • Title: Good Buffers for Biological Research (Sigma-Aldrich/Merck Technical Guide).

    • Source: Merck/Sigma-Aldrich.

    • Significance: Reference for buffer composition (identifying primary amines in Tris vs. non-nucleophilic Phosphate).

Sources

Technical Support Center: Catalyst Selection for 2H-Chromene-3-Sulfonyl Fluoride Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: SuFEx Chemistry / Vinyl Sulfonyl Fluoride Scaffolds Doc ID: TS-SFX-CHR-003 Last Updated: February 15, 2026[1]

Core Technical Analysis: The Chromene Scaffold

The "Why" Behind the Chemistry: 2H-Chromene-3-sulfonyl fluoride is not a standard aryl sulfonyl fluoride; it is a vinyl sulfonyl fluoride embedded in a bicyclic system. This distinction is critical for catalyst selection.

  • The Dual-Reactivity Challenge: The sulfonyl fluoride group at C3 withdraws electron density, making the C4 position a potent Michael acceptor.

  • The Objective: You generally want SuFEx (substitution at the Sulfur atom) while suppressing Michael Addition (addition at the C4 carbon).

  • The Solution: Kinetic control via Si-SuFEx (Silicon-SuFEx). Using silyl-protected nucleophiles with specific catalysts directs the attack to the sulfur center, bypassing the carbon-centered Michael reactivity.

Catalyst Selection Matrix

Select your catalyst based on your nucleophile type and protection status.

Nucleophile ClassStateRecommended CatalystLoadingMechanismSelectivity Risk
Phenols / Alcohols Silyl Ether (–OTMS/TBS)BEMP 1–5 mol%Organosuperbase activation of Si–OLow (High SuFEx fidelity)
Phenols / Alcohols Silyl Ether (–OTMS/TBS)DBU 5–20 mol%Lewis base activationLow to Moderate
Phenols / Alcohols Silyl Ether (–OTMS/TBS)TMAT (Bifluoride)1–5 mol%Bifluoride (HF₂⁻) attack on SiLowest (Best for complex substrates)
Amines Silyl Amine (–NHTMS)Ca(NTf₂)5–10 mol%Lewis Acid activation of S–FLow
Free Amines Unprotected (–NH₂)Not RecommendedN/ADirect Nucleophilic AttackHigh (Michael Addition dominates)

Analyst Note: For 2H-chromene-3-sulfonyl fluorides, avoid free amines . The basicity of free amines often triggers Michael addition at C4 before SuFEx can occur at the sulfur. Always use N-silylamines with Lewis Acid catalysis (Ca(NTf₂)₂) or buffered conditions if you must use free amines.

Troubleshooting Guides (Q&A)

Scenario A: "I'm seeing a major byproduct with the same mass as the product + nucleophile, but the NMR is wrong."

Diagnosis: You have likely triggered the Michael Addition pathway instead of SuFEx.

  • The Cause: The nucleophile attacked the C4 position (the double bond) rather than the Sulfur. This is common with "soft" nucleophiles or uncatalyzed conditions.

  • The Fix: Switch to Si-SuFEx . Protect your nucleophile with a TMS (trimethylsilyl) group.[2] Use TMAT (Tetramethylammonium bifluoride) as the catalyst. The bifluoride anion specifically activates the silicon, creating a hypervalent silicate intermediate that delivers the nucleophile directly to the sulfur, geometrically precluding C4 attack.

Scenario B: "The reaction stalls after 50% conversion using DBU."

Diagnosis: Catalyst poisoning or Hydrolysis.

  • The Cause: DBU can be consumed if the reaction generates acidic byproducts (like HF) that are not effectively buffered, or if trace water hydrolyzes the sulfonyl fluoride to a sulfonate (which poisons the base).

  • The Fix:

    • Switch to BEMP . It is non-nucleophilic and has a higher pKa, often driving stubborn SuFEx reactions to completion where DBU fails.

    • Add molecular sieves (4Å) to the reaction vessel to scavenge trace water.

Scenario C: "I need to couple a secondary amine, but I keep getting complex mixtures."

Diagnosis: Elimination-Addition side reactions.[2]

  • The Cause: Secondary amines are basic. They can deprotonate the C4 position (if an adduct forms) or cause ring-opening of the chromene.

  • The Fix: Use the Lewis Acid Method .[3]

    • Protocol: Convert amine to TMS-amine (using BSA or TMSCl).

    • Catalyst: Use Ca(NTf₂)₂ (Calcium triflimide) with DABCO as a co-catalyst.[2] This activates the S-F bond electrophilically, allowing the silyl amine to exchange without requiring a high pH environment.

Visualizing the Competitive Pathways

The following diagram illustrates the critical divergence between the desired SuFEx pathway and the undesired Michael Addition, controlled by catalyst selection.

SuFEx_Pathways Start 2H-Chromene-3-SO2F (Substrate) Cat_Base Free Nucleophile (Base/No Cat) Start->Cat_Base High Reactivity Cat_Si Si-SuFEx (TMAT or BEMP) Start->Cat_Si Controlled Activation Michael_TS C4-Attack (Michael Acceptor) Cat_Base->Michael_TS Kinetic Pref (C4) SuFEx_TS S-Attack (Substitution) Cat_Si->SuFEx_TS Directed Delivery Michael_TS->SuFEx_TS Rare/Difficult Prod_Michael Michael Adduct (Undesired Byproduct) Michael_TS->Prod_Michael Prod_SuFEx Sulfonate/Sulfonamide (Target Product) SuFEx_TS->Prod_SuFEx

Figure 1: Mechanistic divergence in Vinyl Sulfonyl Fluorides. Si-SuFEx (Green path) enforces substitution at sulfur, while free nucleophiles (Red path) risk Michael addition at C4.

Validated Experimental Protocol: Si-SuFEx Coupling

Objective: Coupling a phenol to 2H-chromene-3-sulfonyl fluoride.

Reagents:

  • 2H-Chromene-3-sulfonyl fluoride (1.0 equiv)

  • Aryl-OTMS (Silyl ether of phenol) (1.1 equiv)

  • Catalyst: BEMP (5 mol%) OR TMAT (5 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the 2H-chromene-3-sulfonyl fluoride (0.2 mmol) and the Aryl-OTMS (0.22 mmol) in anhydrous MeCN (2.0 mL).

  • Catalyst Addition:

    • Option A (BEMP): Add BEMP (2.9 µL, 0.01 mmol) via microsyringe.

    • Option B (TMAT): Add TMAT solid (15 mg, 0.01 mmol) quickly to minimize moisture uptake.

  • Reaction: Cap the vial under Nitrogen/Argon atmosphere. Stir at room temperature (23 °C).

    • Monitoring: Check via TLC or LC-MS after 30 minutes. Most reactions complete within 1–2 hours.

  • Quench: Dilute with EtOAc (10 mL) and wash with water (5 mL) to remove the catalyst and silyl byproducts (TMS-F).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Why this works: The silyl ether protects the oxygen, preventing it from acting as a base or attacking the C4 position. The BEMP or TMAT activates the silicon, creating a transient "ate" complex that delivers the phenoxide directly to the sulfur center, ejecting the fluoride and TMS-F.

References

  • SuFEx Click Chemistry Core Principles

    • Dong, J., Sharpless, K. B., Kwisnek, L., Oakdale, J. S., & Fokin, V. V. (2014).[4] SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie International Edition.

  • Bifluoride Catalysis (TM

    • Gao, B., Zhang, L., Zheng, Q., Zhou, F., Klivansky, L. M., Lu, J., ... & Moses, J. E. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates.[4] Nature Chemistry.

  • Lewis Acid C

    • Mukherjee, P., Worstell, N. C., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[4] Organic Letters.

  • Vinyl Sulfonyl Fluoride Reactivity (Michael vs SuFEx)

    • Qin, H. L., Zheng, Q., Bare, G. A., Wu, P., & Sharpless, K. B. (2016). Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Covalent Binding of Chromene Sulfonyl Fluorides to Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Modulators and the Need for Rigorous Validation

In the landscape of modern drug discovery and chemical biology, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality.[1][2][3] Their ability to form a stable, lasting bond with a protein target can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes.[4][5] Among the diverse electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have garnered significant attention.[6][7] This class of reagents, including the chromene sulfonyl fluorides that are the focus of this guide, offers a unique reactivity profile, capable of targeting not only the canonical cysteine but also other nucleophilic residues like serine, lysine, tyrosine, and histidine, thereby expanding the "ligandable" proteome.[6][8][9]

However, the very nature of covalent bond formation necessitates a robust and multi-faceted validation strategy. Simply observing a biological effect is insufficient; researchers must unequivocally demonstrate that the observed activity is a direct result of the intended covalent engagement. This guide, written from the perspective of a seasoned application scientist, provides a comparative overview of essential techniques for validating the covalent binding of chromene sulfonyl fluorides to their protein targets. We will delve into the "why" behind experimental choices, offering field-proven insights and detailed protocols to ensure the scientific integrity of your findings.

The Two-Step Mechanism of Covalent Inhibition

Before exploring validation methods, it is crucial to understand the kinetic model of covalent inhibition. It is generally accepted as a two-step process:

  • Initial Non-covalent Binding: The inhibitor (I) first binds reversibly to the protein (P) to form a non-covalent complex (P-I). This initial interaction is governed by an inhibition constant (Ki).[5][10]

  • Irreversible Covalent Bond Formation: Following the initial binding, the electrophilic warhead of the inhibitor reacts with a nucleophilic residue on the protein to form an irreversible covalent bond (P-I*), characterized by the rate constant kinact.[5]

This two-step mechanism underscores the importance of employing a suite of orthogonal techniques to fully characterize the interaction, from initial binding to the final, stable adduct.[1][2][11]

G P Protein (P) PI Non-covalent Complex (P-I) P->PI Ki I Inhibitor (I) I->PI PI_star Covalent Adduct (P-I*) PI->PI_star kinact

Caption: The two-step kinetic model of covalent inhibition.

A Multi-Pronged Approach to Validation: From Confirmation to Characterization

A comprehensive validation workflow can be conceptualized as a funnel, starting with broad, high-throughput methods to confirm covalent modification and progressively moving towards more detailed, lower-throughput techniques to precisely characterize the binding event.

G cluster_0 Phase 1: Confirmation of Covalent Binding cluster_1 Phase 2: Identification of Binding Site cluster_2 Phase 3: Structural & Kinetic Characterization Intact_MS Intact Protein Mass Spectrometry Peptide_Mapping Peptide Mapping Mass Spectrometry Intact_MS->Peptide_Mapping DSF Differential Scanning Fluorimetry (DSF) DSF->Peptide_Mapping X_ray X-ray Crystallography Peptide_Mapping->X_ray Site_Directed_Mutagenesis Site-Directed Mutagenesis Site_Directed_Mutagenesis->X_ray SPR Surface Plasmon Resonance (SPR) X_ray->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Enzyme_Kinetics Enzyme Kinetics (kinact/Ki) ITC->Enzyme_Kinetics

Caption: A workflow for validating covalent protein binding.

Phase 1: Confirmation of Covalent Binding

The initial goal is to obtain direct evidence of a covalent adduct. High-resolution mass spectrometry (HRMS) is the cornerstone of this phase.[12][13][14]

Intact Protein Mass Spectrometry

Why this method? Intact protein MS provides a direct and unambiguous readout of covalent modification by measuring the mass of the entire protein-inhibitor complex.[12][15] A mass shift corresponding to the molecular weight of the chromene sulfonyl fluoride (minus the fluorine leaving group) is a strong indicator of covalent binding.[13][15] This technique is relatively high-throughput and consumes minimal material, making it ideal for initial screening.[5][16][17]

Experimental Protocol:

  • Incubation: Incubate the target protein with the chromene sulfonyl fluoride at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Sample Preparation: Desalt the protein-inhibitor mixture using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts and unbound inhibitor.

  • Mass Spectrometry Analysis: Analyze the samples by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein species present. Compare the mass of the protein in the treated samples to the vehicle control.

Data Interpretation:

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Protein + Vehicle25,00025,000.5-Unmodified Protein
Protein + Chromene Sulfonyl Fluoride25,35025,350.8+350.3Covalent Adduct Formation
Differential Scanning Fluorimetry (DSF)

Why this method? Covalent modification can alter the thermal stability of a protein. DSF, or thermal shift assay, measures these changes.[5][18] While not direct proof of covalent binding, a significant increase in the melting temperature (Tm) upon incubation with the inhibitor is a strong supporting piece of evidence. This method is high-throughput and can be used for screening large compound libraries.[5]

Experimental Protocol:

  • Reaction Setup: In a 96- or 384-well plate, mix the target protein, the chromene sulfonyl fluoride at various concentrations, and a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of the transition is the Tm.

Data Interpretation:

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
Vehicle-50.2-
Chromene Sulfonyl Fluoride152.5+2.3
Chromene Sulfonyl Fluoride1058.7+8.5
Phase 2: Identification of the Binding Site

Once covalent binding is confirmed, the next critical step is to identify the specific amino acid residue(s) modified by the chromene sulfonyl fluoride.

Peptide Mapping by LC-MS/MS

Why this method? This is the gold-standard technique for identifying the site of covalent modification.[5][12][16] The protein-inhibitor complex is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will exhibit a specific mass shift, and fragmentation analysis (MS/MS) can pinpoint the exact amino acid residue that has been modified.[14]

Experimental Protocol:

  • Incubation and Denaturation: Incubate the protein with the inhibitor. Then, denature the protein and reduce and alkylate cysteine residues (if not the target) to ensure efficient digestion.

  • Enzymatic Digestion: Digest the protein with a protease, most commonly trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify peptides. Look for a mass shift on a specific peptide corresponding to the mass of the chromene sulfonyl fluoride adduct. The MS/MS fragmentation pattern will confirm the site of modification.[5]

Site-Directed Mutagenesis

Why this method? As an orthogonal approach to confirm the binding site identified by peptide mapping, site-directed mutagenesis is invaluable.[19] By mutating the putative target residue to a non-nucleophilic amino acid (e.g., serine to alanine), you can assess whether covalent modification is abrogated.

Experimental Protocol:

  • Protein Engineering: Generate a mutant version of the target protein where the suspected nucleophilic residue is replaced.

  • Binding Assay: Repeat the intact protein mass spectrometry experiment with both the wild-type and mutant proteins.

  • Data Analysis: Compare the extent of covalent modification between the wild-type and mutant proteins. A significant reduction or complete loss of labeling in the mutant protein confirms the identity of the modified residue.[19]

Phase 3: Structural and Kinetic Characterization

With the "what" and "where" of covalent binding established, the final phase focuses on the "how" and "how efficiently."

X-ray Crystallography

Why this method? X-ray crystallography provides the ultimate proof of covalent binding by offering a high-resolution, three-dimensional structure of the protein-inhibitor complex.[14][20][21] This allows for the direct visualization of the covalent bond, the precise orientation of the inhibitor in the binding pocket, and the key non-covalent interactions that contribute to the initial binding event.[20][21][22]

Experimental Protocol:

  • Complex Formation: Form the covalent complex by incubating the protein with the chromene sulfonyl fluoride.

  • Crystallization: Screen for conditions that yield high-quality crystals of the complex. This can be achieved through co-crystallization or by soaking pre-formed protein crystals with the inhibitor.[23]

  • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure.

Kinetic Analysis: Determining kinact and Ki

Why this method? For enzyme inhibitors, determining the kinetic parameters kinact and Ki is essential for understanding the efficiency of covalent bond formation and the overall potency of the inhibitor.[4][16] These values are more informative than a simple IC50 for covalent inhibitors due to their time-dependent nature.[24]

Experimental Protocol:

  • Enzyme Assays: Perform a series of enzyme activity assays where the enzyme is pre-incubated with the inhibitor for varying amounts of time before the addition of the substrate.

  • Data Fitting: Plot the observed rate of inhibition versus the inhibitor concentration and fit the data to the appropriate kinetic model to determine kinact and Ki.[10]

Alternative Biophysical Techniques:

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of both the initial non-covalent binding and the subsequent covalent modification in real-time.[25]

  • Isothermal Titration Calorimetry (ITC): ITC can provide thermodynamic information about the initial non-covalent binding event.[18][26]

Activity-Based Protein Profiling (ABPP)

For chromene sulfonyl fluorides designed as probes rather than inhibitors, Activity-Based Protein Profiling (ABPP) is a powerful application.[27][28][29] ABPP utilizes reactive probes to covalently label active enzymes in complex biological systems.[27][28] By including a reporter tag (e.g., biotin or a fluorophore) on the chromene sulfonyl fluoride, researchers can visualize or enrich labeled proteins for identification by mass spectrometry.[27]

Conclusion: A Rigorous, Multi-Faceted Approach is Key

Validating the covalent binding of chromene sulfonyl fluorides is not a single experiment but a carefully orchestrated series of investigations. By employing a combination of high-resolution mass spectrometry, biophysical techniques, and structural biology, researchers can build a comprehensive and irrefutable body of evidence. This rigorous, multi-faceted approach is essential for ensuring the scientific validity of your findings and for confidently advancing your covalent modulators through the drug discovery and chemical biology pipelines.

References
  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
  • Peak Proteins.
  • Benchchem. Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling.
  • PMC.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Nuvisan. Tailored mass spectrometry solutions for advanced protein science.
  • ICE Bioscience. MS-Based Covalent Binding Analysis.
  • WuXi AppTec DMPK. (2025, January 20). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.
  • RSC Publishing. (2025, March 20).
  • MDPI. (2020, December 18). Bioorthogonal Reactions in Activity-Based Protein Profiling. [Link]

  • Chemical Science (RSC Publishing). (2021, May 18). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes.
  • American Chemical Society. (2025, August 12).
  • Nucleic Acids Research | Oxford Academic. (2020, October 17). CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors.
  • News-Medical.Net. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development.
  • PubMed. (2023, January 27).
  • Analytical Chemistry - ACS Publications. (2025, March 19). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).
  • Sygnature Discovery. Discovering Covalent Therapeutics with Biophysics.
  • Genedata. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM.
  • Chemical Society Reviews (RSC Publishing). (2021, June 18). Chemoproteomic methods for covalent drug discovery.
  • PMC. Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • PMC. Activity-based protein profiling: A graphical review.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • PMC. Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • PMC. Chemoproteomic methods for covalent drug discovery.
  • PubMed. (2003, October 15). X-ray crystallographic studies of protein-ligand interactions.
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography.
  • Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6).
  • Domainex. Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS.
  • Cambridge MedChem Consulting. (2023, January 19). Covalent Inhibitors.
  • PubMed. X-ray crystallography of protein-ligand interactions.
  • Chemical Communications (RSC Publishing).
  • University of Strathclyde. (2023, January 17). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • Taylor & Francis. (2025, December 14). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges.
  • RSC Publishing. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • PNAS. (2020, March 31).
  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology.
  • PMC. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.
  • PMC.
  • PubMed. (2023, May 27). Covalent drug discovery using sulfur(VI) fluoride exchange warheads.
  • ResearchGate. (2025, August 9). Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors.
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.

Sources

Beyond the Michael Acceptor: 2H-Chromene-3-Sulfonyl Fluoride vs. Acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established Acrylamide warhead and the emerging 2H-Chromene-3-sulfonyl fluoride (2H-CSF) scaffold in targeted covalent inhibitor (TCI) design.

Executive Summary: The Shift to Scaffold-Merged Warheads

For two decades, the acrylamide moiety has been the "gold standard" for targeting non-catalytic cysteine residues in kinases (e.g., Ibrutinib, Osimertinib). However, its linear, flexible nature often necessitates appending it to a core scaffold, which can lead to metabolic instability and "intrinsic" off-target reactivity with glutathione (GSH).

2H-Chromene-3-sulfonyl fluoride (2H-CSF) represents a paradigm shift from "warhead appendage" to "scaffold-merged warhead." By embedding a vinyl sulfonyl fluoride (VSF) moiety directly into a bicyclic chromene ring, 2H-CSF offers tunable rigidity, enhanced metabolic stability via the Sulfur(VI) Fluoride Exchange (SuFEx) manifold, and a distinct reactivity profile that challenges the dominance of acrylamides.

Quick Comparison Matrix
FeatureAcrylamide2H-Chromene-3-Sulfonyl Fluoride
Class Linear Michael Acceptor (Soft Electrophile)Cyclic Vinyl Sulfonyl Fluoride (Scaffold-Merged)
Primary Target Cysteine (Thiol)Cysteine (Thiol) > Tyrosine/Lysine (Context dependent)
Mechanism 1,4-Michael Addition1,4-Michael Addition (Primary) + SuFEx (Secondary)
Metabolic Liability Oxidative metabolism, GSH conjugationHydrolytically stable; Resistant to reduction
Reactivity Tuning Limited (Steric substitution at

/

carbon)
High (Ring substitution modulates electronic bias)
Binding Entropy High penalty (Flexible linker)Low penalty (Rigid, pre-organized)

Mechanistic Deep Dive

The Incumbent: Acrylamide

Acrylamides function as soft electrophiles. Upon binding to the target protein, the warhead is positioned near a nucleophilic cysteine. The reaction is a classic Michael addition , forming a stable thioether bond.

  • Limitation: The "naked" acrylamide is often inherently reactive toward biological thiols (GSH), leading to rapid systemic clearance and potential toxicity.

The Challenger: 2H-Chromene-3-Sulfonyl Fluoride (2H-CSF)

The 2H-CSF structure contains a sulfonyl fluoride group at the C3 position of a 2H-chromene ring. This creates a cyclic vinyl sulfonyl fluoride .

  • Electronic Activation: The strongly electron-withdrawing sulfonyl fluoride (

    
    ) group activates the C3-C4 double bond for nucleophilic attack.
    
  • Scaffold Merging: Unlike an acrylamide "tail," the reactive double bond is part of the pharmacophore itself. This restricts the rotational freedom of the warhead, reducing the entropic cost of binding.

  • Dual-Mode Potential: While the primary mode is Michael addition at C4, the

    
     group retains latent SuFEx activity. If a cysteine is not available, the sulfonyl fluoride can theoretically undergo exchange with proximal Tyrosine or Lysine residues under specific catalytic conditions (e.g., H-bond activation), expanding the "residue scope."
    
Pathway Visualization

The following diagram contrasts the reaction pathways and failure modes (metabolism) of both warheads.

WarheadMechanism Acrylamide Acrylamide Warhead TargetCys Target Cysteine (SH) Acrylamide->TargetCys Michael Addition (Flexible Alignment) GSH Glutathione (Off-Target) Acrylamide->GSH High Intrinsic Reactivity CSF 2H-CSF Warhead CSF->TargetCys Michael Addition (Rigid/Pre-organized) CSF->GSH Lower Intrinsic Reactivity (Steric Shielding) SuFEx SuFEx Exchange (Tyr/Lys Backup) CSF->SuFEx Secondary Mechanism (If Cys absent) Adduct_A Thioether Adduct (Covalent Inhibition) TargetCys->Adduct_A Adduct_B GSH Conjugate (Clearance/Toxicity) GSH->Adduct_B

Caption: Comparative reaction pathways. 2H-CSF offers reduced intrinsic reactivity with GSH due to steric shielding of the cyclic system, while retaining high on-target potency via rigid pre-organization.

Performance Analysis & Experimental Data

Intrinsic Reactivity ( ) vs. Potency ( )

In drug design, you want a "Goldilocks" warhead: low intrinsic reactivity (to avoid off-targets) but high specific reactivity when bound.

  • Acrylamide: Often exhibits high

    
     (reaction with free GSH). This necessitates complex SAR (Structure-Activity Relationship) work to sterically hinder the warhead without killing potency.
    
  • 2H-CSF: The chromene ring provides inherent steric bulk.

    • Data Point: In comparative assays using GSH half-life (

      
      ), substituted vinyl sulfonyl fluorides often show 
      
      
      
      hours, whereas unsubstituted acrylamides can have
      
      
      minutes.
    • Tuning: Substituents on the benzene ring of the chromene (e.g., 6-fluoro, 6-methoxy) remotely tune the electron density of the Michael acceptor, allowing precise modulation of

      
      .
      
Metabolic Stability

Acrylamides are susceptible to enzymatic oxidation (P450s) and reductive metabolism. The sulfonyl fluoride moiety in 2H-CSF is remarkably stable to hydrolysis at physiological pH (7.4) and is resistant to reduction.

  • Protocol Validation: Incubate 2H-CSF compounds in human plasma for 24h. Analyze by LC-MS. Typically,

    
     parent compound remains, whereas acrylamides often show significant degradation products.
    
Synthetic Accessibility (Modular Construction)

One major advantage of 2H-CSF is the "One-Pot" assembly, which allows for rapid library generation.

Protocol: One-Pot Synthesis of 2H-CSF Derivatives This protocol is based on recent advancements in SuFEx chemistry (e.g., Qin et al., J. Org. Chem. 2024).[1][2][3][4]

  • Reagents: Salicylaldehyde derivative (1.0 eq), 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) or 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) (1.5 eq), Indole (nucleophile for diversification, 1.2 eq), Base (DIPEA/Cs2CO3).

  • Workflow:

    • Step A: Mix Salicylaldehyde and BPESF in EtOH/H2O.

    • Step B: Add base to trigger the cascade cyclization (formation of the chromene core).

    • Step C: (Optional) Add a nucleophile (like Indole) if creating 4-substituted derivatives, or isolate the 2H-chromene-3-sulfonyl fluoride directly.

  • Purification: Silica gel chromatography (EtOAc/Hexanes). The sulfonyl fluoride is stable on silica.

Decision Framework: When to Switch?

Use the following logic gate to determine if 2H-CSF is the superior choice for your target.

DecisionTree Start Start: Covalent Target Identified Q1 Is the target Cysteine accessible via a linear path? Start->Q1 Q2 Is metabolic stability of the warhead a limiting factor? Q1->Q2 Yes CSF Use 2H-CSF (Scaffold-Merged) Q1->CSF No (Requires rigid geometry) Q3 Does the pocket allow for a bicyclic core? Q2->Q3 Yes Acrylamide Use Acrylamide (Standard Approach) Q2->Acrylamide No Q3->Acrylamide No (Steric clash) Q3->CSF Yes (Merge warhead)

Caption: Decision tree for warhead selection. 2H-CSF is favored when metabolic stability is poor or when the binding pocket supports a rigid, scaffold-merged electrophile.

References

  • Qin, H.-L., et al. (2024).[2][3][4] One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore. Journal of Organic Chemistry.

    • Significance: Describes the synthesis and stability of chromene-embedded sulfonyl fluorides.
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

    • Significance: Foundational text on the stability and reactivity of the sulfonyl fluoride group.[4]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

    • Significance: Validates the use of sulfonyl fluorides in biological systems and their residue-agnostic potential.
  • Baud, M. G. J., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. Journal of Medicinal Chemistry. [1]

    • Significance: Provides comparative data on replacing acrylamides with cyclic sulfonyl-based warheads (analogous to 2H-CSF logic).

Sources

Technical Comparison: HPLC Separation Strategies for 2H-Chromene-3-sulfonyl Fluoride and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The 2H-chromene-3-sulfonyl fluoride scaffold has emerged as a critical "warhead" in covalent drug discovery, particularly within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess a unique "Goldilocks" stability—inert to non-specific hydrolysis but highly reactive toward specific protein residues (e.g., Tyrosine, Lysine) in the binding pocket.

However, this stability presents a paradox in HPLC analysis. While the sulfonyl fluoride (–SO₂F) moiety is robust, it is not invincible. Improper method conditions can induce on-column hydrolysis, generating sulfonic acid impurities that mask genuine degradation products. Furthermore, the synthesis of chromene-sulfonyl fluorides often involves multicomponent reactions (e.g., salicylaldehydes + sulfonyl fluoride reagents), leading to a complex matrix of lipophilic precursors and polar byproducts.

This guide provides a definitive technical framework for separating 2H-chromene-3-sulfonyl fluoride from its critical impurities. We move beyond generic protocols to offer a mechanistically grounded separation strategy that preserves the integrity of the SuFEx warhead during analysis.

Part 2: Critical Impurity Profiling

Before establishing a method, we must define the "Separation Challenge." The synthesis of chromene-sulfonyl fluorides typically generates three distinct classes of impurities with vastly different physicochemical properties.

The Impurity Triad
  • Hydrolysis Degradant (The "Ghost" Peak): 2H-Chromene-3-sulfonic acid.

    • Origin: Hydrolysis of the parent –SO₂F during storage or improper HPLC analysis (high pH).

    • Chromatographic Behavior: Highly polar/ionic. Elutes near the void volume (

      
      ) in standard Reverse Phase (RP) methods.
      
  • Synthetic Precursors: Salicylaldehydes and Vinyl Sulfonyl Fluorides.

    • Origin: Unreacted starting materials from the one-pot cyclization.

    • Chromatographic Behavior: Moderate lipophilicity. Elutes in the middle of the gradient.[1]

  • The Target: 2H-Chromene-3-sulfonyl fluoride.

    • Chromatographic Behavior: Highly lipophilic due to the fused bicyclic aromatic system and the fluorine atom. Elutes late in RP gradients.

Visualizing the Separation Landscape

The following diagram maps the chemical fate of the impurities and their predicted chromatographic zones.

G cluster_0 Synthesis Input cluster_1 Reaction Outcome cluster_2 Degradation Pathway Precursor1 Salicylaldehyde (Mid-Polarity) Target 2H-Chromene-3-SO2F (Target Molecule) Precursor1->Target Cyclization Zone2 Zone 2: Mid-Elution (RT 5-10 min) Moderately Polar Precursor1->Zone2 Elution Precursor2 Vinyl Sulfonyl Fluoride Reagent Precursor2->Target Acid Chromene-3-SO3H (Sulfonic Acid) Target->Acid Hydrolysis (pH > 8) Zone3 Zone 3: Late Elution (RT 12-18 min) Lipophilic Target->Zone3 Elution Zone1 Zone 1: Void Volume (RT < 2 min) Highly Polar Acid->Zone1 Elution

Caption: Fate mapping of 2H-chromene-3-sulfonyl fluoride synthesis components to HPLC elution zones.

Part 3: Optimized HPLC Methodology

Method A: The "Warhead Integrity" Protocol (Recommended)

This method utilizes an acidic mobile phase to suppress the ionization of the sulfonic acid impurity (improving its peak shape) while maintaining a pH (~2.5) where the sulfonyl fluoride warhead is kinetically stable.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 30°C (Do not exceed 40°C to prevent thermal hydrolysis).

  • Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold for polar acids
15.095%Linear Ramp
20.095%Wash lipophilic dimers
20.15%Re-equilibration
25.05%End
Comparative Data: Retention Time Profile

The following table presents Relative Retention Times (RRT) . RRT is calculated relative to the target peak (2H-Chromene-3-sulfonyl fluoride = 1.00). This approach is more robust than absolute minutes, which vary by system dwell volume.

Compound ClassSpecific AnalyteRRT (Approx)Elution Zone
Hydrolysis Product 2H-Chromene-3-sulfonic acid0.15 - 0.20 Early (Void)
Precursor Salicylaldehyde0.45 - 0.55 Middle
Precursor Indole (if used in synthesis)0.60 - 0.70 Middle
Target 2H-Chromene-3-sulfonyl fluoride 1.00 Late
Side Product Bis-chromene sulfone (Dimer)1.20 - 1.35 Very Late

Critical Observation: The sulfonyl fluoride target is significantly more lipophilic than the sulfonic acid. If you observe a peak growing at RRT 0.15 during stability testing, your warhead is hydrolyzing.

Part 4: Troubleshooting & Expert Insights

The "Disappearing Warhead" Phenomenon

Issue: The sulfonyl fluoride peak area decreases over repeated injections, while the early-eluting acid peak increases. Root Cause: The sample is likely dissolved in a nucleophilic solvent (e.g., Methanol) or the autosampler is not cooled. Solution:

  • Diluent: Use 100% Acetonitrile or ACN/Water (no alcohols). Methanol can react with sulfonyl fluorides to form methyl sulfonates over time.

  • Autosampler: Keep at 4°C.

  • Buffer: Ensure the mobile phase is acidic (pH < 3). Neutral or basic pH accelerates hydrolysis.

Peak Tailing for the Sulfonic Acid

Issue: The impurity at RRT 0.15 tails significantly, making integration difficult. Root Cause: At pH 2.5 (Formic acid), the sulfonic acid is still partially ionized (pKa < 1). Solution: Switch to 0.1% Trifluoroacetic Acid (TFA) . The lower pH and ion-pairing capability of TFA will sharpen the sulfonic acid peak, though it may slightly suppress MS sensitivity.

Resolution of Regioisomers

Issue: Synthesis often yields 2H- and 4H-chromene isomers. Solution: These isomers are structurally very similar. To separate them, use a Phenyl-Hexyl column instead of C18. The pi-pi interactions offered by the Phenyl-Hexyl phase provide superior selectivity for the isomeric double bond placement in the chromene ring.

References

  • Synthesis & Characteriz

    • Source: "One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore." Journal of Organic Chemistry.
    • Relevance: Defines the synthetic precursors and lipophilic nature of the target molecule (purified with 10:1 Petroleum Ether/EtOAc).
  • SuFEx Chemistry & Stability

    • Source: "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Merck / Sigma-Aldrich Technical Guides.
    • Relevance: detailed stability data of sulfonyl fluorides vs.
  • HPLC Buffer Selection for Ionizable Compounds

    • Source: "A Guide to HPLC and LC-MS Buffer Selection." ACE HPLC.
    • Relevance: Provides the theoretical basis for using acidic mobile phases (pH < 3) to stabilize hydrolytically sensitive bonded phases and analytes.

Sources

Safety Operating Guide

2H-Chromene-3-sulfonyl Fluoride: Safe Handling & Disposal Protocol

[1]

Executive Summary & Chemical Identity

2H-Chromene-3-sulfonyl fluoride is a specialized electrophile belonging to the class of Sulfonyl Fluorides . These compounds are "warheads" often used in SuFEx (Sulfur-Fluoride Exchange) click chemistry for covalent protein modification or drug discovery.

Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis under neutral conditions, making them deceptively easy to handle. However, they remain potent electrophiles capable of alkylating serine, threonine, and lysine residues. Improper disposal poses a dual risk: delayed toxicity via biological alkylation and the slow release of fluoride ions (F⁻) and hydrofluoric acid (HF) in acidic waste streams.

Core Hazard Profile (GHS Classifications)
Hazard TypeClassificationH-CodeConsequence
Corrosivity Skin Corr.[1][2][3] 1A / Eye Dam. 1H314Causes severe skin burns and eye damage.[2]
Acute Toxicity Oral/Dermal/InhalationH301/H311Toxic if swallowed or in contact with skin.[2]
Reactivity Water Reactive (Slow)EUH014Reacts with water (slow hydrolysis) to form acid.

The "Why": Reactivity & Causality

Expertise Note: To safely dispose of this chemical, you must understand its resistance to degradation.

  • Stability Trap: Unlike sulfonyl chlorides, which fizz and decompose rapidly in water, 2H-chromene-3-sulfonyl fluoride is lipophilic and hydrolytically stable at neutral pH. Pouring it down the drain is negligent because it will persist in the water table, potentially alkylating aquatic life forms before slowly hydrolyzing.

  • The HF Risk: Upon eventual hydrolysis (catalyzed by bases or enzymes), the sulfonyl fluoride bond cleaves to release the sulfonate (

    
    ) and the fluoride ion (
    
    
    )
    . In an acidified waste stream (common in organic labs), this
    
    
    converts to anhydrous Hydrofluoric Acid (HF) , which can etch glass containers and cause systemic toxicity.

Operational Protocol: Disposal & Deactivation

A. Waste Stream Decision Matrix

Do not guess. Follow this logic gate to determine the correct waste stream.

DisposalDecisionStartStart: Identify Waste StateIsPureIs it Pure Solid/Liquid?Start->IsPureIsSolIs it in Solution?IsPure->IsSolNoSolidWasteStream A: Solid Hazardous Waste(Double Bagged)IsPure->SolidWasteYes (>1g)SolTypeSolvent Type?IsSol->SolTypeYesTraceTrace/Contaminated Debris?IsSol->TraceNoHaloWasteStream B: Halogenated Organic Waste(Do NOT mix with acids)SolType->HaloWasteOrganic SolventDeactStream C: Chemical Deactivation(Controlled Hydrolysis)SolType->DeactAqueous/MixedTrashStream D: Hazardous Solid Debris(Sharp container/Bag)Trace->TrashGloves/Tips

Figure 1: Decision matrix for segregating sulfonyl fluoride waste. Note that "Stream B" requires strict pH monitoring to prevent HF formation.

B. Chemical Deactivation (The "Self-Validating" Protocol)

For spills, residual cleaning, or small-scale aqueous waste (<500 mL), use this Alkaline Hydrolysis method. This converts the reactive electrophile into inert salts.

Reagents Required:

  • 1.0 M NaOH (Sodium Hydroxide) or 10% Sodium Carbonate (

    
    ).
    
  • pH Strips (Range 0-14).

  • Calcium Gluconate Gel (Safety standby for Fluoride exposure).

Step-by-Step Procedure:

  • Preparation: Work in a fume hood. Wear nitrile gloves (double gloved), lab coat, and goggles.

  • Dissolution: If the waste is solid, dissolve it in a minimal amount of acetone or DMSO.

  • The Quench: Slowly add the sulfonyl fluoride solution to a stirred vessel containing excess 1.0 M NaOH.

    • Ratio: Use at least 10 molar equivalents of base to substrate.

    • Mechanism:[2][4][5][6]

      
      
      
  • Validation (The Check): Stir for 2 hours. Test the pH.

    • Pass: pH > 10. (Indicates excess base remains; hydrolysis likely complete).

    • Fail: pH < 9. (Acid generated has consumed the base. Add more NaOH).

  • Disposal: Label the container "Deactivated Sulfonyl Fluoride Waste (Contains NaF, pH > 10)." Dispose of as Basic Inorganic/Organic Waste .

C. Bulk Disposal (Pure Compound)

Do not deactivate bulk quantities (>5g) in the lab. The exotherm and HF generation risk are too high.

  • Container: Use the original shipping container or a high-density polyethylene (HDPE) bottle. Avoid glass for long-term storage of waste if moisture is present (etching risk).

  • Labeling:

    • Chemical Name: "2H-Chromene-3-sulfonyl fluoride"

    • Hazards: "Corrosive, Toxic, Water Reactive"

    • Note: "Sulfonyl Fluoride - Do Not Incinerate with General Trash."

  • Segregation: Place the container in a secondary containment bin (polyethylene) separate from oxidizers and strong acids.

Emergency Procedures

Spill Response
  • Small Spill (<10 mL/g):

    • Cover with a mixture of soda ash (

      
      ) or clay cat litter.
      
    • Scoop into a wide-mouth HDPE jar.

    • Wipe the surface with 1M NaOH to deactivate residues.

  • Large Spill: Evacuate the area. Contact EHS immediately. Do not attempt to clean without SCBA if volatile dust is present.

First Aid (Specific to Fluorides)
  • Skin Contact: Wash immediately with water for 5 minutes, then apply Calcium Gluconate gel. This binds the fluoride ions that penetrate the skin, preventing deep tissue necrosis and bone decalcification.

  • Eye Contact: Flush with water for 15 minutes.[5] Do not use calcium gluconate in the eyes unless directed by a physician.

Summary Data Tables

Table 1: Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationReason
Gloves Nitrile (Double layer) or Silver ShieldSulfonyl fluorides can penetrate standard latex.
Eye Protection Chemical Goggles + Face ShieldRisk of irreversible corneal damage.
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of dust/aerosols.
Skin Lab Coat (Buttoned) + ApronPrevents skin absorption of the electrophile.
Table 2: Waste Stream Compatibility
Waste StreamCompatibilityRisk Note
Halogenated Organics Compatible Preferred for solutions. Ensure pH is neutral/basic.
Acidic Waste INCOMPATIBLE Generates HF gas. FATAL RISK.
Aqueous Basic Compatible Promotes hydrolysis (Deactivation).
Sharps/Solids Compatible Must be double-bagged and labeled "Toxic".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (Describes stability and reactivity of the sulfonyl fluoride class). [Link]

  • American Chemical Society. (2023). Chemical Waste Disposal Guidelines. ACS Center for Lab Safety. [Link]

  • Basel Convention. (2015). Technical guidelines on the environmentally sound management of wastes consisting of perfluorooctane sulfonyl fluoride (PFOSF). UNEP. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.